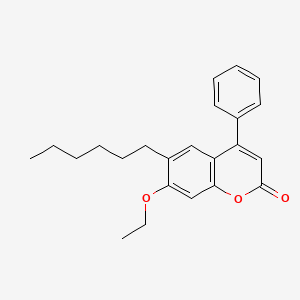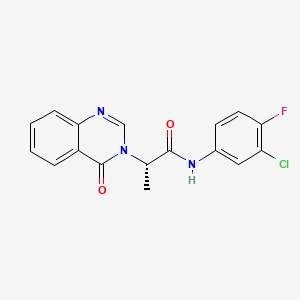![molecular formula C23H26N4O4 B11154368 trans-N-(2,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11154368.png)
trans-N-(2,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-DIMETHOXYPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a benzotriazine ring, a cyclohexane ring, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Groups: This step usually involves electrophilic aromatic substitution reactions.
Formation of the Cyclohexane Ring: This can be synthesized through hydrogenation of aromatic rings or other cyclization methods.
Amide Bond Formation: The final step involves the coupling of the benzotriazine derivative with the cyclohexane carboxylic acid derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can occur at the benzotriazine ring, converting it to a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Polymer Chemistry: Used in the synthesis of novel polymers with specific properties.
作用機序
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic pathways.
類似化合物との比較
Similar Compounds
- N-(2,5-DIMETHOXYPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
- N-(2,5-DIMETHOXYPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2,5-DIMETHOXYPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
特性
分子式 |
C23H26N4O4 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H26N4O4/c1-30-17-11-12-21(31-2)20(13-17)24-22(28)16-9-7-15(8-10-16)14-27-23(29)18-5-3-4-6-19(18)25-26-27/h3-6,11-13,15-16H,7-10,14H2,1-2H3,(H,24,28) |
InChIキー |
DSRJDJKYJAONCZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]amino}-2-oxoethyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11154288.png)
![3-{[2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}propanoic acid](/img/structure/B11154290.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11154301.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-cycloheptylacetamide](/img/structure/B11154313.png)

![3-[2-(4-bromophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11154320.png)
![tert-butyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11154325.png)
![N'-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide](/img/structure/B11154334.png)

![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide](/img/structure/B11154349.png)
![ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154357.png)
![ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11154362.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate](/img/structure/B11154372.png)

